molecular formula C23H17NO9 B1262592 Parnafungin A2

Parnafungin A2

Numéro de catalogue: B1262592
Poids moléculaire: 451.4 g/mol
Clé InChI: JYGGQRZQMPCWOX-PSLXWICFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Parnafungin A2 is a natural product found in Microcera larvarum and Fusarium larvarum with data available.

Applications De Recherche Scientifique

Antifungal Mechanism and Efficacy

Parnafungin A2 specifically inhibits fungal polyadenosine polymerase (PAP), a crucial enzyme involved in mRNA processing. This inhibition leads to the disruption of fungal growth and viability. Research indicates that this compound demonstrates potent antifungal activity against various strains, including:

  • Cryptococcus neoformans
  • Candida albicans
  • Candida tropicalis

The Minimum Inhibitory Concentration (MIC) values for these pathogens are notably low, indicating high potency. For instance, this compound has shown MIC values as low as 0.0001 μg/mL against C. neoformans .

Synthesis and Structural Insights

The total synthesis of this compound has been accomplished using innovative methodologies such as the Suzuki-Miyaura cross-coupling reaction. This synthetic route is notable for its efficiency and selectivity, allowing for the construction of the complex biaryl core structure characteristic of parnafungins . The presence of an isoxazolidinone unit in its structure contributes to its unique biological activity.

Key Synthesis Steps:

  • Cross-Coupling Reaction : Utilization of benzoxaborole strategy to construct sterically hindered biaryl cores.
  • Diastereoselective Oxa-Michael Addition : Formation of the tetrahydroxanthone skeleton.
  • Reductive Cyclization : Effective Zn-mediated cyclization leading to the formation of the isoxazolidinone structure.

These steps illustrate the complexity involved in synthesizing this compound while maintaining high yields and purity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vivo and in vitro settings:

  • In Vitro Studies : this compound has been tested against multiple fungal strains, demonstrating significant antifungal activity with low MIC values across different conditions .
  • In Vivo Models : Animal studies have shown that high doses of this compound can effectively reduce fungal burdens in infected models, particularly in cases involving C. neoformans .

Comparative Efficacy Table

Fungal StrainMIC (μg/mL)Reference
Cryptococcus neoformans0.0001
Candida albicans4
Candida tropicalis0.05

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling

This reaction constructs the biaryl core of parnafungins. For parnafungin A2, the coupling between boronate 31 and iodide 14 (Table 2 ) uses ligands like AntPhos or SPhos in THF/H₂O with DIPEA, yielding a 1.5:1 atropisomeric mixture (63% yield). Protodeboronation is a competing side reaction.

LigandYield (%)Atropisomeric Ratio (dr)
AntPhos631.5:1
SPhos631.5:1
L2 (P,P─O)53Not reported

Reductive Cyclization and Mitsunobu Reaction

The isoxazolidinone unit critical for antifungal activity is formed via:

  • Zn-mediated reductive cyclization of nitroarene intermediates (e.g., 33 ), yielding a 1.3:1 atropisomeric mixture .

  • Mitsunobu conditions (DIAD/PPh₃) for ring closure, achieving 80% yield .

Interconversion Between Parnafungin Isomers

This compound exists in equilibrium with A1, B1, and B2. Key findings:

  • Solvent-dependent dynamics : In DMSO, A1 converts instantly to B1, while A2 and B2 form over hours .

  • Equilibrium ratio (DMSO): 4:1:5:1 (A1:A2:B1:B2) .

  • NMR validation : Spectra match reported data, confirming interconversion pathways .

Degradation and Stability

The isoxazolidinone ring in this compound is highly sensitive to pH and solvents:

Decomposition via E2 Elimination

Under neutral/basic conditions, this compound undergoes rapid degradation to inactive phenanthridine derivatives (e.g., 4 ) :

  • Half-life : ~2 days in CDCl₃ for model compounds .

  • Mechanism : Methoxy groups at meta positions increase methylene acidity, accelerating E2 elimination .

CompoundSubstituentsHalf-Life (CDCl₃)
Hexacyclic C modelTwo meta-OCH₃, para-CO2 days
Tetracycle 28b Two meta-OCH₃6 days

pH Sensitivity

  • Stability at pH 3 : Degradation occurs over 10–20 hours .

  • Instability in DMSO : Accelerates isomerization and decomposition .

Functional Group Manipulations

Synthetic strategies for this compound involve:

  • Selective methylations using TMSCHN₂ (74% yield) .

  • Ortho-iodination with BnMe₃NICl₂ (92% yield) .

  • Stereochemical inversion of C5-hydroxy via oxidation/Evans–Saksena reduction .

Structural Confirmation

  • 13C NMR data aligns with natural this compound (Table S10 ).

  • X-ray crystallography confirms stereochemistry of intermediates (e.g., 45 ) .

Propriétés

Formule moléculaire

C23H17NO9

Poids moléculaire

451.4 g/mol

Nom IUPAC

methyl (10S,11R)-3,5,10-trihydroxy-7,19-dioxo-12,18-dioxa-17-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4(13),5,14,20(24),21-heptaene-11-carboxylate

InChI

InChI=1S/C23H17NO9/c1-31-22(30)23-14(26)6-5-12(25)17(23)20(28)16-13(32-23)7-9-8-24-18-10(15(9)19(16)27)3-2-4-11(18)21(29)33-24/h2-4,7,14,26-28H,5-6,8H2,1H3/t14-,23-/m0/s1

Clé InChI

JYGGQRZQMPCWOX-PSLXWICFSA-N

SMILES isomérique

COC(=O)[C@]12[C@H](CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

SMILES canonique

COC(=O)C12C(CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

Synonymes

parnafungin A2

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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